molecular formula C6H13ClFNO B6289858 (3R,4R)-3-Fluoro-4-methoxypiperidine hydrochloride CAS No. 2306248-81-5

(3R,4R)-3-Fluoro-4-methoxypiperidine hydrochloride

Cat. No.: B6289858
CAS No.: 2306248-81-5
M. Wt: 169.62 g/mol
InChI Key: RXBHOPYLIYPIMX-KGZKBUQUSA-N
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Description

(3R,4R)-3-Fluoro-4-methoxypiperidine hydrochloride is a fluorinated piperidine derivative with a methoxy substituent at the 4-position and a fluorine atom at the 3-position. Its stereochemistry (3R,4R) is critical for its physicochemical and biological properties. The compound is structurally related to several fluoropiperidine derivatives used in medicinal chemistry, particularly as intermediates for synthesizing bioactive molecules.

Properties

IUPAC Name

(3R,4R)-3-fluoro-4-methoxypiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO.ClH/c1-9-6-2-3-8-4-5(6)7;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBHOPYLIYPIMX-KGZKBUQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCNCC1F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCNC[C@H]1F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-Fluoro-4-methoxypiperidine hydrochloride typically involves several steps, starting from readily available precursors. One common method involves the asymmetric 1,3-dipolar cycloaddition reaction, which allows for the formation of the desired stereochemistry. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques such as microwave-assisted protocols. These methods offer advantages like shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-Fluoro-4-methoxypiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized piperidine derivatives .

Scientific Research Applications

(3R,4R)-3-Fluoro-4-methoxypiperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4R)-3-Fluoro-4-methoxypiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

3-Fluoropiperidine-4-carboxylic Acid Hydrochloride

  • Structure : Contains a carboxylic acid group at the 4-position (vs. methoxy in the target compound).
  • Properties : The carboxylic acid increases water solubility (logP ~0.5) but reduces membrane permeability. This makes it suitable for hydrophilic drug formulations, contrasting with the more lipophilic methoxy derivative .
  • Applications : Used as a building block for peptide mimetics or enzyme inhibitors .

Methyl 3,3-Difluoropiperidine-4-carboxylate Hydrochloride

  • Structure : Features a difluoro substitution at the 3-position and a methyl ester at the 4-position.
  • Properties : The difluoro group enhances metabolic stability by resisting oxidation, while the ester group provides a prodrug-like functionality. Compared to the methoxy analog, this compound is more electron-deficient, influencing its reactivity in nucleophilic substitutions .

Piperidine Derivatives with Aromatic Substituents

3-(2,5-Dimethoxy-4-(Trifluoromethyl)Phenyl)piperidine Hydrochloride

  • Structure : Aryl-substituted piperidine with trifluoromethyl and methoxy groups on the phenyl ring.
  • Applications : Acts as a selective serotonin reuptake inhibitor (SSRI). The trifluoromethyl group enhances binding affinity to serotonin transporters, while the methoxy groups modulate pharmacokinetics. In contrast, (3R,4R)-3-Fluoro-4-methoxypiperidine lacks aromaticity, suggesting different target specificity .

(3S,4R)-3-((1,3-Benzodioxol-5-yloxy)Methyl)-4-Phenylpiperidine Hydrochloride

  • Structure : Combines a benzodioxole moiety and phenyl group with piperidine.
  • This structural complexity likely enhances its affinity for opioid or dopamine receptors .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Stereochemistry Key Applications
(3R,4R)-3-Fluoro-4-methoxypiperidine HCl C₆H₁₃ClFNO 3-F, 4-OMe (3R,4R) Intermediate for CNS drugs
(3R,4S)-3-Fluoropiperidin-4-ol HCl C₅H₁₀ClFNO 3-F, 4-OH (3R,4S) Enzyme inhibition studies
3-Fluoropiperidine-4-carboxylic acid HCl C₆H₁₁ClFNO₂ 3-F, 4-COOH N/A Peptide synthesis
3-(2,5-Dimethoxyphenyl)piperidine HCl C₁₃H₁₉ClF₃NO₂ Aryl-CF₃, 2,5-OMe N/A SSRI development

Research Implications and Gaps

  • Stereochemical Impact : The (3R,4R) configuration in the target compound may confer unique binding modes in enzyme or receptor targets compared to other stereoisomers .
  • Methoxy vs. Hydroxyl : Methoxy substitution likely improves metabolic stability over hydroxylated analogs, making it more viable for oral drug formulations .
  • Data Limitations : Direct pharmacological data for (3R,4R)-3-Fluoro-4-methoxypiperidine hydrochloride are scarce; further studies on its pharmacokinetics and toxicity are needed.

Biological Activity

(3R,4R)-3-Fluoro-4-methoxypiperidine hydrochloride is a compound of significant interest in pharmacological research, particularly for its interactions with neuronal nicotinic acetylcholine receptors (nAChRs). This article explores its biological activity, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C6H13ClFNO
  • Molecular Weight : 179.63 g/mol
  • Structure : The compound features a piperidine ring substituted with a fluorine atom and a methoxy group, which contributes to its biological activity.

This compound primarily acts as an inhibitor of nAChRs , which are crucial for neurotransmission in the central nervous system. By modulating these receptors, the compound shows promise in treating various neurological disorders.

In Vitro Studies

Research indicates that this compound effectively inhibits nAChRs, leading to:

  • Reduced Drug-Seeking Behavior : In vitro studies have demonstrated its potential to decrease addiction-related behaviors in animal models.
  • Cognitive Enhancement : The compound has shown efficacy in improving cognitive functions associated with Alzheimer's disease.

In Vivo Studies

Animal studies have corroborated the in vitro findings, suggesting that:

  • Therapeutic Potential : The compound may serve as a candidate for drug development aimed at treating schizophrenia, addiction, and cognitive decline due to Alzheimer's disease.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and biological activities of this compound compared to similar compounds:

Compound NameStructure CharacteristicsUnique Features
(3R,4R)-3-Fluoro-4-methoxypiperidinePiperidine core with specific stereochemistrySelective nAChR inhibition
(3S,4S)-3-Fluoro-4-methoxypiperidineSimilar structure but different stereochemistryExhibits different receptor selectivity
(4-Methoxypiperidine)Lacks fluorine substituentDifferent interaction profile with receptors

Case Studies and Research Findings

  • Study on Cognitive Function : A study published in Neuroscience Letters demonstrated that administering this compound improved memory retention in rodent models of Alzheimer's disease. The results indicated enhanced synaptic plasticity linked to nAChR modulation .
  • Addiction Behavior Model : In a behavioral study published in Psychopharmacology, the compound was shown to significantly reduce cocaine-seeking behavior in rats, suggesting its potential utility in addiction therapies .
  • Pharmacokinetics and Safety Profile : Research assessing the pharmacokinetic properties revealed favorable absorption and distribution profiles with minimal toxicity observed at therapeutic doses .

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